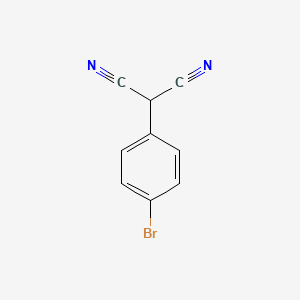

2-(4-bromophenyl)propanedinitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromophenyl)propanedinitrile, also known as 2-(4-bromophenyl)malononitrile, is an organic compound with the molecular formula C9H5BrN2. It is a derivative of malononitrile, featuring a bromophenyl group attached to the central carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-bromophenyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or column chromatography, to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromophenyl)propanedinitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4-aminophenyl)propanedinitrile, while coupling reactions can produce more complex aromatic compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-(4-bromophenyl)propanedinitrile is as a building block in organic synthesis. It serves as a crucial intermediate for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom in this compound can be substituted with various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Cycloaddition Reactions : It can undergo cycloaddition reactions to produce heterocyclic compounds, which are vital in drug development.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry. It has been investigated for its biological activities, particularly against cancer cell lines. For example, derivatives of this compound have shown promising inhibition activity against hepatic cancer cell lines (HepG2), indicating its potential as an anti-cancer agent .

Case Study: Anti-Cancer Activity

A study focused on the synthesis of novel derivatives from this compound demonstrated significant cytotoxic effects against HepG2 cells. The derivatives were evaluated using an MTT assay, and their IC50 values were reported, showcasing their effectiveness compared to standard drugs like doxorubicin .

Environmental Chemistry

The environmental impact of compounds like this compound is also a growing area of research. Monitoring and assessing the environmental fate of such chemicals are crucial for understanding their potential risks. For instance, studies have been conducted to evaluate the persistence and toxicity of brominated compounds in various ecosystems .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in nucleophilic substitutions |

| Medicinal Chemistry | Potential anti-cancer agent demonstrated through biological assays | Cytotoxicity against HepG2 cancer cells |

| Environmental Chemistry | Assessment of environmental impact and toxicity | Monitoring brominated compounds in ecosystems |

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)propanedinitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)propanedinitrile

- 2-(4-fluorophenyl)propanedinitrile

- 2-(4-methylphenyl)propanedinitrile

Uniqueness

2-(4-bromophenyl)propanedinitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties.

Actividad Biológica

2-(4-bromophenyl)propanedinitrile, known by its CAS number 86239-14-7, is a nitrile compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanedinitrile backbone with a bromophenyl substituent. Its molecular formula is C10H8BrN2. The presence of the bromine atom and the two nitrile groups contributes to its unique reactivity and biological properties.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, one derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. In vitro assays revealed that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases .

- Cytotoxicity : Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrile groups can interact with enzyme active sites, potentially inhibiting key metabolic pathways in microorganisms or cancer cells.

- Radical Scavenging : The structure allows it to act as an electron donor, neutralizing free radicals and reducing oxidative damage.

- Cell Membrane Interaction : The lipophilic nature of the bromophenyl group may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics.

- Cytotoxicity Assays : In experiments involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in significant reductions in cell viability, suggesting a potential mechanism involving apoptosis induction.

- Antioxidant Activity Testing : Using DPPH radical scavenging assays, derivatives were found to exhibit notable antioxidant activity, with some compounds showing IC50 values lower than established antioxidants such as ascorbic acid .

Comparative Analysis

To understand the relative efficacy of this compound compared to similar compounds, a comparison table is presented below:

| Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-(phenyl)propanedinitrile | Moderate | Low | Moderate |

| 2-(chlorophenyl)propanedinitrile | Low | High | Low |

Propiedades

IUPAC Name |

2-(4-bromophenyl)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZOWXUZIYDYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.